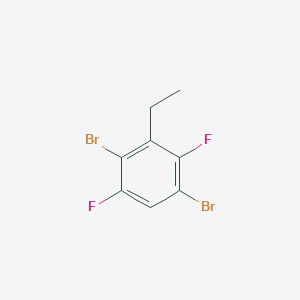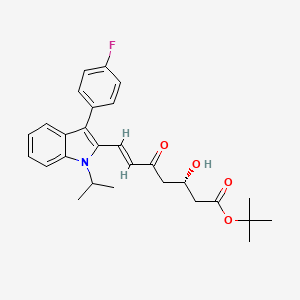
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate is an organic compound with the molecular formula C8H6ClF3O4S. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-Chloro-5-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction is usually conducted at low temperatures to prevent any side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the trifluoromethanesulphonate group is replaced by other nucleophiles.
Coupling Reactions: It is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters. The reaction is usually performed in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are the substituted phenyl derivatives where the trifluoromethanesulphonate group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the aryl group with the boronic acid or ester.
Applications De Recherche Scientifique
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulphonate group is a good leaving group, making the compound highly reactive towards nucleophiles. In coupling reactions, it facilitates the formation of carbon-carbon bonds through the palladium-catalyzed cross-coupling mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-methoxyphenyl boronic acid
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
Uniqueness
2-Chloro-5-methoxyphenyl trifluoromethanesulphonate is unique due to its trifluoromethanesulphonate group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H6ClF3O4S |
|---|---|
Poids moléculaire |
290.64 g/mol |
Nom IUPAC |
(2-chloro-5-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H6ClF3O4S/c1-15-5-2-3-6(9)7(4-5)16-17(13,14)8(10,11)12/h2-4H,1H3 |
Clé InChI |
BNJGXBNSPHZGTH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


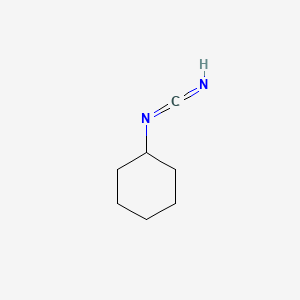


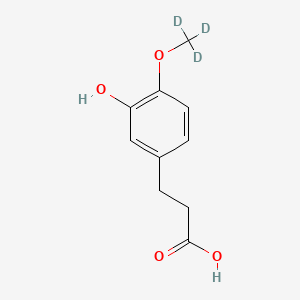
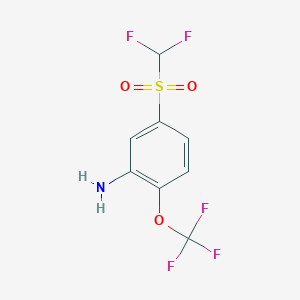
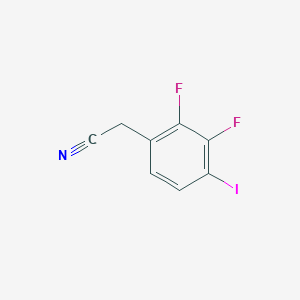
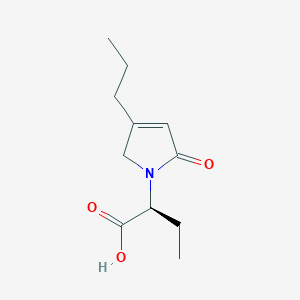
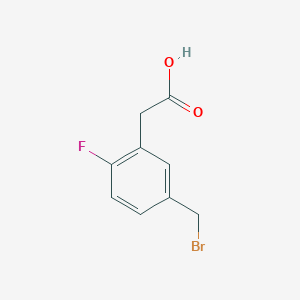
![1-{3-Hydroxy-[1,4'-bipiperidine]-1'-yl}ethan-1-one](/img/structure/B13431499.png)
![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
![Ethyl (3S)-5,6-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride](/img/structure/B13431510.png)

